5-Fluoro-2-nitrobenzoic acid
Overview
Description
5-Fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is typically found as a white or off-white crystalline powder and is slightly soluble in water but more soluble in organic solvents such as alcohols and esters .
Mechanism of Action
Target of Action
5-Fluoro-2-nitrobenzoic acid is an intermediate formed during the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . The primary target of this compound is therefore the p38α MAPK, a protein involved in directing cellular responses to a variety of external stress signals .
Mode of Action
It is known to participate in the synthesis of quinazolinones . These compounds are potential inhibitors of p38α MAPK , suggesting that this compound may interact with its targets to inhibit their function.
Biochemical Pathways
The compound is involved in the p38 MAPK pathway . This pathway plays a crucial role in cellular responses to stress signals, including inflammation and apoptosis . By inhibiting p38α MAPK, this compound could potentially affect these downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to its inhibition of p38α MAPK . This could potentially lead to alterations in cellular responses to stress signals, including changes in inflammation and apoptosis .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-nitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This compound interacts with enzymes such as p38α MAPK, influencing their activity and thereby modulating cellular signaling pathways. The interactions between this compound and these enzymes are primarily based on its ability to act as a substrate or inhibitor, affecting the enzyme’s catalytic function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in inhibiting p38α MAPK can lead to alterations in the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with p38α MAPK involves binding to the enzyme’s active site, leading to inhibition of its kinase activity . This inhibition can result in downstream effects on gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It participates in the synthesis of bioactive molecules, such as quinazolinones, by acting as an intermediate . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-fluorobenzoic acid. The process typically involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 0°C. The reaction mixture is stirred at this temperature for several hours, and the product is then precipitated by adding water and filtered off .
Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield high purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The nitration of 3-fluorobenzoic acid is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure precise temperature control. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. For example, it can react with amines to form corresponding anilines.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Major Products Formed
Reduction: 5-Fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar in structure but with the positions of the fluorine and nitro groups reversed.
3-Fluoro-4-nitrobenzoic acid: Another isomer with different positions of the substituents.
4-Fluoro-3-nitrobenzoic acid: Similar structure with the fluorine and nitro groups at different positions.
Uniqueness
5-Fluoro-2-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and properties. This positioning makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals, where the electronic effects of the substituents play a crucial role in the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZIXDKAPMFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372049 | |
Record name | 5-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-98-9 | |
Record name | 5-Fluoro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-fluoro-2-nitrobenzoic acid in the synthesis described in the abstract?
A1: While the abstract doesn't explicitly state the role of this compound, its mention suggests it serves as a starting material or an intermediate in the synthesis of the guanine-mimetic library []. Further information on the specific reactions and its role within the synthetic pathway would require access to the full research paper.
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